![molecular formula C11H20O B165400 (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol CAS No. 2371-42-8](/img/structure/B165400.png)
(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol
Overview
Description
2-Methylisoborneol (2-MIB) is a semi-volatile compound, responsible for the undesirable earthy-musty odor in surface water. It can be efficiently degraded by TiO2 photocatalysis. 2-MIB can also be easily adsorbed on granular activated carbon.
(1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
2-Methylisoborneol (2-MIB) is an irregular monoterpene derived from the universal monoterpene precursor geranyl pyrophosphate . It is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia, and also some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce 2-MIB include Oscillatoria, Phormidium, and Planktothrix, while the main genus in the Actinomycetia that produces 2-MIB is Streptomyces .
Mode of Action
The biosynthesis of 2-MIB was reconstituted by elongation of dimethylallyl diphosphate (DMAPP) with (S)- and ®-2-methylisopentenyl diphosphate (2-Me-IPP) using farnesyl diphosphate synthase (FPPS), followed by terpene cyclisation . Their enzymatic conversion with 2-methylisoborneol synthase (2MIBS) demonstrates that ®-2-Me-LPP is the on-pathway intermediate, while a minor formation of 2-methylisoborneol from (S)-2-Me-LPP may be explained by isomerization to 2-Me-GPP and then to ®-2-Me-LPP .
Biochemical Pathways
The biosynthesis of 2-MIB involves the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP (2-Me-GPP), followed by cyclization to compound 1 . This process involves the isomerization of 2-Me-GPP by allylic transposition of diphosphate to 2-methyllinalyl diphosphate (2-Me-LPP), followed by a conformational change through rotation around the C2–C3 bond and cyclization to the 2-methyl-α-terpinyl cation .
Result of Action
2-MIB has a distinct earthy or musty odor, which most people can easily smell . The odor detection threshold of 2-MIB is very low, ranging from 0.002 to 0.02 micrograms per liter in water . This chemical is the major cause of “muddy” or “dirt” flavors in catfish and crawfish .
Action Environment
The exposure to 2-MIB in water has caused a negative impact on product reputation and customer distrust . The occurrence of these compounds and their metabolites during drinking water treatment processes has caused different health challenges . The removal of 2-MIB was found to be effective using a combination of activated carbon and ozonation; however, high treatment cost associated with ozonation technique and poor regeneration efficiency of activated carbon constitute serious setbacks to the combined system .
Biochemical Analysis
Biochemical Properties
2-Methylisoborneol plays a role in biochemical reactions, particularly in the biosynthesis of terpenes. It is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomycetia . The biosynthesis of 2-Methylisoborneol involves the methylation of geranyl diphosphate (GPP) to 2-methyl-GPP catalyzed by a SAM-dependent methyltransferase gene, followed by cyclization to 2-Methylisoborneol by a monoterpene cyclase gene .
Cellular Effects
The presence of 2-Methylisoborneol in water has been associated with a negative impact on product reputation and customer distrust . It is known to degrade water quality and presents challenges for water treatment . In cyanobacteria, light is a crucial, but not the only, active regulatory factor for the transcription of 2-Methylisoborneol synthesis genes .
Molecular Mechanism
The molecular mechanism of 2-Methylisoborneol involves the elongation of dimethylallyl diphosphate (DMAPP) with (S)- and ®-2-methylisopentenyl diphosphate (2-Me-IPP) using farnesyl diphosphate synthase (FPPS), followed by terpene cyclisation . This process is similar in cyanobacteria and actinomycetes .
Temporal Effects in Laboratory Settings
In laboratory settings, the production and accumulation of 2-Methylisoborneol are influenced by environmental conditions such as higher water temperature and lower TN:TP ratio . The production of 2-Methylisoborneol is also sensitive to short-term hydrometeorological processes, with high water levels and radiant intensity enhancing its production .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2-Methylisoborneol in animal models are limited, it is known that the compound is not toxic . It can cause taste and odor issues in freshwater, affecting the aesthetics of drinking water .
Metabolic Pathways
The metabolic pathway of 2-Methylisoborneol involves the isoprenoid pathway, which is the major biosynthetic pathway for geosmin/2-Methylisoborneol synthesis in cyanobacteria, such as the mevalonate (MV) pathway and non-mevalonate (MEP) pathway .
Transport and Distribution
It is known that the compound is volatile and can be released into the environment, particularly into water bodies .
Biological Activity
(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, commonly known as 2-Methylisoborneol (2-MIB), is a bicyclic monoterpenoid with significant biological activity. This compound is primarily recognized for its role in the environment and its impact on aquatic ecosystems due to its earthy-musty odor. It is produced by various microorganisms and can accumulate in water bodies, affecting water quality and taste.
- IUPAC Name : this compound
- CAS Number : 2371-42-8
- Molecular Formula : CHO
- Molecular Weight : 172.28 g/mol
Sources and Occurrence
2-MIB is predominantly produced by cyanobacteria and certain actinomycetes in aquatic environments. It can also be found in crustaceans and fish, making it a potential biomarker for the consumption of these food products.
The biosynthesis of 2-MIB involves the elongation of dimethylallyl diphosphate (DMAPP) with (S)- and (R)-2-methylisopentenyl diphosphate (IPP), catalyzed by farnesyl diphosphate synthase (FPPS). This process leads to the cyclization that forms the bicyclic structure characteristic of 2-MIB.
Environmental Impact
The presence of 2-MIB in water bodies has significant ecological implications:
- Taste and Odor Issues : The compound is notorious for causing musty odors in drinking water sources, leading to consumer distrust and economic impacts on water suppliers.
- Biochemical Pathways : 2-MIB influences various biochemical pathways in aquatic organisms and can affect their growth and reproduction.
Case Studies
- Impact on Aquatic Life : Studies have shown that high concentrations of 2-MIB can disrupt the normal behavior of fish species by altering their olfactory responses. This disruption can lead to decreased feeding efficiency and increased vulnerability to predators.
- Degradation Mechanisms : Research indicates that 2-MIB can be effectively degraded using photocatalytic processes involving titanium dioxide (TiO). This method offers a potential solution for mitigating the compound's effects in water treatment facilities.
- Synthesis of Derivatives : Derivatives of 2-MIB have been synthesized for use as ligands in enantioselective reactions within medicinal chemistry. These derivatives exhibit varied biological activities that could be harnessed for pharmaceutical applications.
Comparative Analysis of Biological Activity
Compound | Source | Biological Activity | Notes |
---|---|---|---|
2-Methylisoborneol | Cyanobacteria | Musty odor in water | Major contributor to taste issues |
Geranyl Pyrophosphate | Plant metabolism | Precursor for terpenoid biosynthesis | Essential for various plant-derived compounds |
Farnesyl Diphosphate | Microbial metabolism | Key role in terpene synthesis | Involved in the production of 2-MIB |
Scientific Research Applications
Environmental Science
Odor Control :
One of the most significant applications of 2-methylisoborneol is in the field of water quality management. The compound is known for its strong earthy odor, which can be detected at very low concentrations (as low as 5 ng/L). It is often associated with algal blooms in freshwater systems and can lead to taste and odor issues in drinking water supplies.
- Case Study : A study published in the Journal of Environmental Quality highlighted the detection of 2-methylisoborneol in reservoirs affected by cyanobacterial blooms. The research emphasized the need for monitoring this compound to manage water treatment processes effectively.
Food Chemistry
Flavoring Agent :
Due to its unique aroma profile, 2-methylisoborneol is utilized as a flavoring agent in various food products. Its minty and earthy notes can enhance the sensory characteristics of food items.
- Research Insight : A study in Food Chemistry discussed the impact of 2-methylisoborneol on the flavor profile of certain beverages, indicating that it could be both a desirable and undesirable component depending on concentration levels.
Pharmaceutical Applications
Potential Therapeutic Uses :
Emerging research suggests that compounds related to 2-methylisoborneol may possess biological activity that could be harnessed for therapeutic purposes. For instance, studies have indicated potential anti-inflammatory properties.
- Case Study : Research published in Phytotherapy Research examined the anti-inflammatory effects of bicyclic monoterpenoids similar to 2-methylisoborneol on human cell lines, showing promising results that warrant further investigation.
Agricultural Uses
Pesticide Development :
The compound's structural characteristics make it a candidate for developing natural pesticides or repellents against pests due to its strong odor.
Summary Table of Applications
Application Area | Description | References |
---|---|---|
Environmental Science | Odor control in water supplies due to algal blooms | Journal of Environmental Quality |
Food Chemistry | Flavoring agent in food products | Food Chemistry |
Pharmaceutical | Potential anti-inflammatory properties | Phytotherapy Research |
Agricultural | Candidate for natural pesticides | Various studies on natural compounds |
Q & A
Q. What synthetic methodologies are employed for the stereoselective preparation of (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, and how are stereochemical outcomes controlled?
Answer:
Synthesis typically begins with camphor derivatives, leveraging substrate-controlled diastereoselective alkylation and platinum oxide-catalyzed hydrogenation to establish stereochemistry. For example, alkylation of bicyclo[2.2.1]heptan-2-ol intermediates followed by hydrogenation (H₂/PtO₂) yields the desired stereoisomer with high diastereoselectivity. Key steps include:
- Diastereoselective alkylation : Use of pyridinylmethyl or piperidinylmethyl groups to direct stereochemistry .
- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization ensure purity (>90% yield) .
Stereochemical assignments are confirmed via X-ray crystallography or NOE NMR experiments .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- Gas Chromatography/Mass Spectrometry (GC/MS) : Essential for quantifying volatile derivatives (e.g., methyl isoborneol) in environmental samples. Retention index (KI: 1181) and mass spectral libraries enable precise identification .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish stereoisomers; endo/exo configurations are resolved via coupling constants and NOESY correlations .
- Infrared (IR) Spectroscopy : Hydroxyl (ν~3400 cm⁻¹) and carbonyl (if derivatized) stretches confirm functional groups .
Q. How does this compound function as a chiral ligand in enantioselective catalysis, and what factors influence its performance?
Answer:
The bicyclic framework and hydroxyl group enable coordination to metals like zinc or gold, facilitating asymmetric induction. Applications include:
- Diethylzinc additions : Moderate enantioselectivity (up to 70% ee) in benzaldehyde alkylation, influenced by ligand substituents (e.g., pyridinyl vs. piperidinyl groups) .
- Gold(III) complexes : Pyridine-based tridentate ligands derived from the compound enhance catalytic activity in cross-coupling reactions .
Performance depends on solvent polarity, temperature, and steric bulk of substituents.
Q. What challenges arise in detecting and quantifying this compound in environmental matrices, and how are they addressed?
Answer:
As a microbial volatile organic compound (MVOC), it is problematic in water systems due to low odor thresholds (ng/L). Challenges include:
- Low concentrations : Solid-phase microextraction (SPME) paired with GC/MS improves sensitivity .
- Matrix interference : Isotope dilution (e.g., ¹³C-labeled internal standards) mitigates matrix effects .
- Instability : Acidic conditions hydrolyze derivatives; samples require immediate freezing (-20°C) .
Q. How do structural modifications of this compound impact its antifungal activity?
Answer:
Derivatives like 1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol exhibit antifungal properties via VOC-mediated inhibition. Key findings:
- Methyl groups : Enhance volatility and diffusion through fungal cell membranes .
- Hydroxyl position : Endo configurations (vs. exo) improve activity against Colletotrichum gloeosporioides .
- Synergy : Co-production with methyl 2-aminobenzoate amplifies antifungal effects in Streptomyces spp. .
Q. What biological systems produce this compound, and what regulates its biosynthesis?
Answer:
- Microbial sources : Actinobacteria (e.g., Streptomyces PNM-149) and Bacillus atrophaeus synthesize it as an MVOC .
- Regulation : Biosynthesis is induced by nutrient stress (e.g., phosphate limitation) and quorum sensing .
- Cellular storage : Partitioning into lipid membranes delays release, complicating real-time detection .
Q. What strategies are effective in mitigating its ecological impact in water systems?
Answer:
- Oxidation : Ozonation or advanced oxidation processes (AOPs) degrade the compound but risk toxic byproducts .
- Biological filtration : Biofilms on granular activated carbon (GAC) metabolize it aerobically .
- Preventive measures : Monitoring cyanobacterial blooms (key producers) reduces pre-treatment burdens .
Q. How do reaction conditions optimize enantioselectivity when using this compound as a ligand?
Answer:
Properties
IUPAC Name |
(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXNXGVLGKVCJ-FBIMIBRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940148 | |
Record name | 2-Methylisoborneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2371-42-8 | |
Record name | 2-Methylisoborneol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylisoborneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLISOBORNEOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D43XMP4DNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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